molecular formula C13H11FN2O B1489676 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol CAS No. 1098189-57-1

2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol

Cat. No. B1489676
M. Wt: 230.24 g/mol
InChI Key: XRCNFTHTYMYTRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]pyrimidin-4-ol” is 1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18) .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research has identified pyrimidine derivatives, including those structurally similar to 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol, as having potential analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel pyrimidine derivatives that exhibited improved anti-inflammatory and analgesic activities, suggesting the importance of the substituent's nature in enhancing these activities (Muralidharan et al., 2019).

Anticancer Potential

Another area of research is the exploration of pyrimidine derivatives for their anticancer potential. For example, fluorinated coumarin-pyrimidine hybrids have been synthesized and shown to possess significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents. These compounds, including derivatives synthesized under microwave irradiation, have shown potent activity against lung carcinoma and mammary gland adenocarcinoma cell lines (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).

Antimalarial Research

The synthesis and evaluation of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one derivatives have been explored for antimalarial applications. A specific compound with a cyclopropyl and phenyl substitution demonstrated high yield and was characterized for its potential as a new antimalarial series, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Romain Mustière, P. Vanelle, N. Primas, 2021).

Synthesis and Characterization

The synthesis of pyrimidine derivatives for various applications, including their potential as radioligands for imaging and as antimicrobial agents, has been extensively studied. These investigations not only provide insights into the chemical properties and synthesis pathways of these compounds but also explore their biological activities and potential applications in treating diseases (Peng Li et al., 2016).

properties

IUPAC Name

2-cyclopropyl-4-(2-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCNFTHTYMYTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Reactant of Route 4
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2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Reactant of Route 5
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol

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